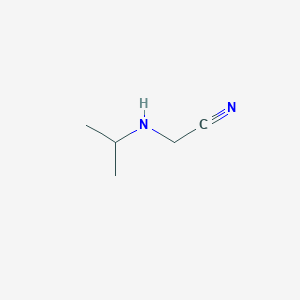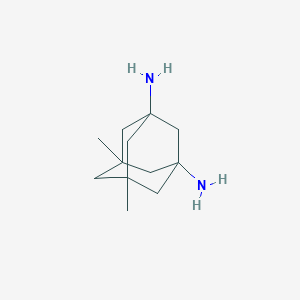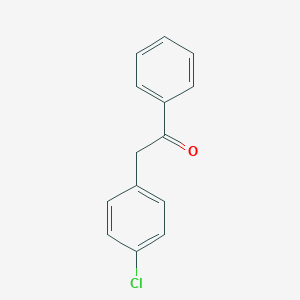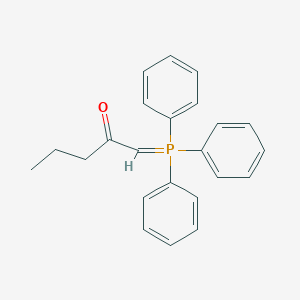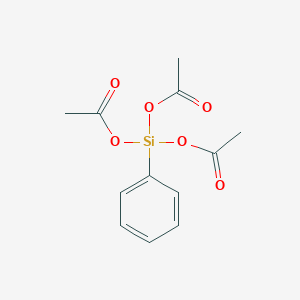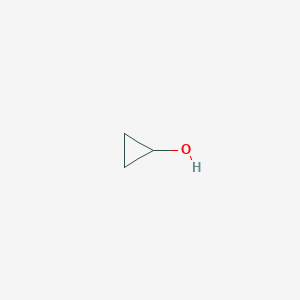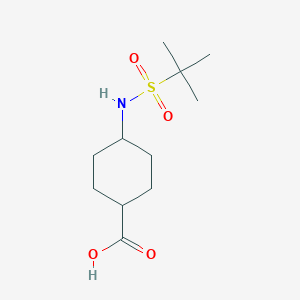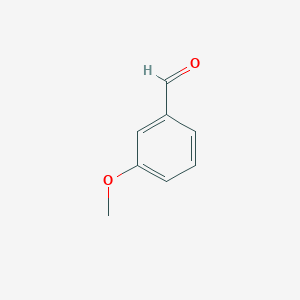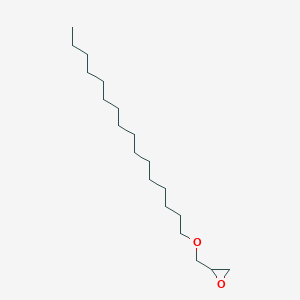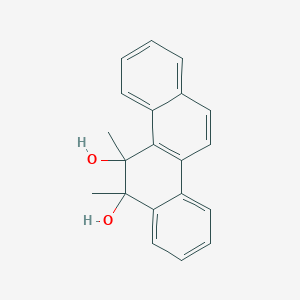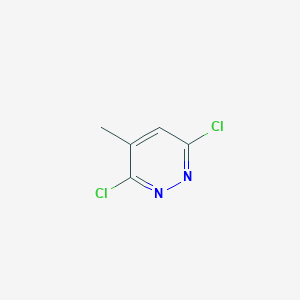![molecular formula C9H8O B106889 Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one CAS No. 15291-18-6](/img/structure/B106889.png)
Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one, also known as PCN-9, is a cyclic organic compound that has been of great interest in scientific research due to its unique structural characteristics and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and cellular processes that are involved in the growth and proliferation of cancer cells. Studies have shown that Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one can induce apoptosis, or programmed cell death, in cancer cells by disrupting the normal functioning of the cell cycle and DNA replication.
Biochemische Und Physiologische Effekte
Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one for lab experiments is its unique structural characteristics, which make it a useful building block for the synthesis of other compounds and materials. However, the complex synthesis method and the limited availability of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one can make it difficult to work with in the lab.
Zukünftige Richtungen
There are many potential future directions for the study of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one, including the development of new synthesis methods, the investigation of its potential as a drug candidate for the treatment of cancer and other diseases, and the exploration of its properties and applications in materials science and other fields. Further research is needed to fully understand the mechanism of action of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one and its potential applications in various fields.
Synthesemethoden
The synthesis of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one, the diene is 1,3-cyclopentadiene and the dienophile is maleic anhydride. The reaction is carried out in the presence of a catalyst, usually a Lewis acid such as aluminum chloride, and a solvent such as benzene or toluene.
Wissenschaftliche Forschungsanwendungen
Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one has been studied extensively for its potential applications in various fields, including materials science, organic chemistry, and pharmacology. In materials science, Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one has been used as a building block for the synthesis of novel polymers and materials with unique properties. In organic chemistry, Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one has been used as a starting material for the synthesis of other cyclic compounds and natural products. In pharmacology, Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one has been investigated for its potential as a drug candidate, particularly in the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
15291-18-6 |
|---|---|
Produktname |
Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one |
Molekularformel |
C9H8O |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
pentacyclo[4.3.0.02,5.03,8.04,7]nonan-9-one |
InChI |
InChI=1S/C9H8O/c10-9-7-3-1-2-5(3)8(9)6(2)4(1)7/h1-8H |
InChI-Schlüssel |
UWRWPTVSKZMVHS-UHFFFAOYSA-N |
SMILES |
C12C3C4C1C5C2C3C4C5=O |
Kanonische SMILES |
C12C3C4C1C5C2C3C4C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



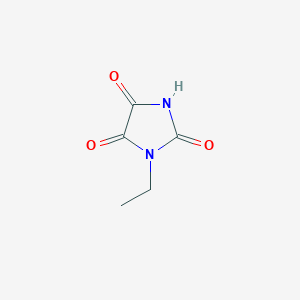
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
